molecular formula C18H18N2 B1628958 2-(1-Benzhydrylazetidin-2-YL)acetonitrile CAS No. 92992-32-0

2-(1-Benzhydrylazetidin-2-YL)acetonitrile

Cat. No. B1628958
CAS RN: 92992-32-0
M. Wt: 262.3 g/mol
InChI Key: RJJKESKUBWKDAG-UHFFFAOYSA-N
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Description

2-(1-Benzhydrylazetidin-2-YL)acetonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-(1-Benzhydrylazetidin-2-YL)acetonitrile involves its ability to bind to specific protein targets, such as heat shock protein 90 (HSP90) and glycogen synthase kinase 3 beta (GSK3β), which play important roles in cancer and neurodegenerative diseases. By binding to these targets, the compound inhibits their activity, leading to the suppression of tumor growth and the prevention of protein aggregation.

Biochemical And Physiological Effects

Studies have shown that 2-(1-Benzhydrylazetidin-2-YL)acetonitrile can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases. Additionally, the compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(1-Benzhydrylazetidin-2-YL)acetonitrile for lab experiments is its high potency and specificity for its protein targets. This allows for precise modulation of cellular processes and reduces the risk of off-target effects. However, the compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications.

Future Directions

There are several future directions for the study of 2-(1-Benzhydrylazetidin-2-YL)acetonitrile. One potential application is in the development of novel cancer therapies, either as a standalone treatment or in combination with other drugs. Additionally, the compound may have potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to optimize the synthesis method and improve the pharmacokinetic properties of the compound.

Scientific Research Applications

2-(1-Benzhydrylazetidin-2-YL)acetonitrile has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in inhibiting tumor growth and preventing the aggregation of beta-amyloid and alpha-synuclein proteins, which are associated with the development of Alzheimer's and Parkinson's diseases, respectively.

properties

IUPAC Name

2-(1-benzhydrylazetidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-11-17-12-14-20(17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJKESKUBWKDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CC#N)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603860
Record name [1-(Diphenylmethyl)azetidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzhydrylazetidin-2-YL)acetonitrile

CAS RN

92992-32-0
Record name [1-(Diphenylmethyl)azetidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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